molecular formula C26H23N5O2 B15037833 4,4'-(pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-(pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B15037833
M. Wt: 437.5 g/mol
InChI Key: LCXPEWJCEJEHLW-UHFFFAOYSA-N
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Description

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-3-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a unique structure with two pyrazole rings and a pyridine moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-3-ylmethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-11-5-3-6-12-20)24(19-10-9-15-27-16-19)23-18(2)29-31(26(23)33)21-13-7-4-8-14-21/h3-16,24,28-29H,1-2H3

InChI Key

LCXPEWJCEJEHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CN=CC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-3-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated by filtration.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents, such as Amberlyst-70 and ethanol, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-3-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The pyrazole rings can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine moiety can interact with various cellular pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-5-pyrazolone
  • 4-Hydroxy-3-methyl-1-phenyl-1H-pyrazole
  • Pyridine derivatives

Uniqueness

What sets 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-3-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL apart is its dual pyrazole structure combined with a pyridine ring, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

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